1-Acetyl-5-iodoindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-iodo-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPPCQXBZHNKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294525 | |
| Record name | 1-Acetyl-5-iodoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61995-51-5 | |
| Record name | NSC96904 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acetyl-5-iodoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Acetyl 5 Iodoindoline
Convergent and Divergent Synthesis Strategies
Convergent strategies for 1-acetyl-5-iodoindoline typically involve the synthesis of two key fragments, N-acetylindoline and an iodinating agent, which are then combined in a final step. In contrast, divergent strategies begin with a common intermediate, such as indoline (B122111) or 5-iodoindoline (B38618), which is then elaborated through sequential reactions to yield the target molecule. The choice between these strategies often depends on the availability of starting materials, desired yield, and the need for regiochemical control.
A primary divergent route involves the initial synthesis of N-acetylindoline, followed by a regioselective iodination at the C5 position. This approach is advantageous as N-acetylindoline is a readily accessible precursor. Alternatively, another divergent pathway commences with the synthesis of 5-iodoindoline, which is subsequently acetylated at the nitrogen atom.
Achieving regioselective iodination at the C5 position of the N-acetylindoline ring is a pivotal step in several synthetic routes. The acetyl group at the nitrogen atom is an ortho-, para-directing group, which activates the aromatic ring for electrophilic substitution. Consequently, the C5 position is electronically favored for iodination. Various methods have been developed to achieve this transformation with high selectivity and efficiency.
Direct C-H iodination represents an atom-economical and efficient strategy for the synthesis of aryl iodides. An efficient and highly regioselective C5-H direct iodination of indoles has been reported, which can be conceptually applied to N-acetylindoline. rsc.org These methods often proceed under mild conditions and tolerate a range of functional groups. rsc.org Mechanistic studies have suggested that some of these iodination reactions may proceed through a radical pathway. rsc.org The direct functionalization of C-H bonds is a central theme in modern synthetic chemistry, aiming to streamline synthetic routes by avoiding pre-functionalization steps.
Electrophilic aromatic iodination is a classical and widely used method for introducing an iodine atom onto an aromatic ring. fiveable.me This process involves an electrophilic iodine species that attacks the electron-rich aromatic ring of N-acetylindoline. fiveable.me Due to the low reactivity of molecular iodine, an activating agent or an oxidant is typically required to generate a more potent electrophile, such as I+. ajol.info
Common reagents and systems for electrophilic iodination include:
Iodine with an Oxidizing Agent: Reagents like nitric acid, silver salts (e.g., silver sulfate), or peroxides can be used to generate the electrophilic iodine species. mdma.ch The use of silver sulfate (B86663) with iodine has been shown to be effective for the iodination of activated aromatic compounds. mdma.ch
N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. Its reactivity can be enhanced by the presence of an acid catalyst, such as trifluoroacetic acid or trifluoromethanesulfonic acid. organic-chemistry.org
Iodine Monochloride (ICl): This is a potent electrophilic iodinating agent that can react with activated aromatic systems.
The regioselectivity of these reactions is governed by the electronic properties of the N-acetylindoline substrate, with the activating N-acetyl group directing the substitution to the para-position (C5). fiveable.me
Table 1: Comparison of Electrophilic Iodination Reagents
| Reagent System | Typical Conditions | Advantages |
|---|---|---|
| I₂ / Silver Sulfate | Dichloromethane, room temperature | Mild conditions, no acid required for activated systems. mdma.ch |
| N-Iodosuccinimide (NIS) / Acid Catalyst | Acetonitrile or other polar solvents | High regioselectivity, mild conditions. organic-chemistry.org |
| Iodine Monochloride (ICl) | Inert solvent (e.g., CH₂Cl₂) | High reactivity. |
| I₂ / Oxidant (e.g., H₂O₂) | Solvent-free or in water | "Green" chemistry approach. mdpi.com |
Regioselective Iodination of N-Acetylindoline Precursors
Palladium-Catalyzed Iodination Methods
Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. beilstein-journals.org These methods often employ a directing group to guide the palladium catalyst to a specific C-H bond. In the case of N-acetylindoline, the acetyl group can serve as a weakly coordinating directing group, facilitating ortho-iodination of the aniline-like system, which corresponds to the C7 position. However, for achieving C5 iodination, electronic factors rather than direct coordination would dominate.
A notable development is the palladium-catalyzed ortho-iodination of acetanilides using N-iodosuccinimide (NIS) under ball-milling conditions, which is an environmentally friendly solvent-free approach. beilstein-journals.org While this method targets the ortho position in acetanilides, the principles can be adapted for other substrates. Another strategy involves a Pd(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant, which has been demonstrated for a variety of benzamides and heterocycles. nih.gov This approach is practical due to the use of inexpensive and stable I₂. nih.gov
Table 2: Palladium-Catalyzed Iodination Research Findings
| Catalyst / Reagent | Substrate Type | Key Finding | Reference |
|---|---|---|---|
| Pd(OAc)₂ / NIS | Acetanilides | Solvent-free, high regioselectivity for ortho-iodination under ball-milling. | beilstein-journals.org |
| Pd(OAc)₂ / I₂ | Benzamides | Use of molecular iodine as the sole oxidant for ortho-C-H iodination. | nih.gov |
Metal-Free Iodination Protocols
In recent years, there has been a significant push towards developing metal-free synthetic methods to avoid issues of cost and toxicity associated with transition metals. Several metal-free iodination protocols have been established. rsc.orgresearchgate.net These methods often rely on the use of hypervalent iodine reagents or in situ generation of a strong electrophilic iodine species. rsc.org
For instance, a highly efficient method for the monoiodination of arylaldehydes has been developed using I(III) as an initiator, avoiding the need for toxic or volatile reagents. rsc.org Another approach involves the use of molecular iodine in combination with an inexpensive and environmentally friendly oxidant. mdpi.com Acetic acid can be used to activate N-iodosuccinimide for a highly chemoselective direct iodination of terminal alkynes under metal-free conditions, a principle that can be extended to activated aromatic systems. organic-chemistry.org
An alternative synthetic strategy involves the N-acetylation of a pre-formed 5-iodoindoline intermediate. This approach is particularly useful if 5-iodoindoline is readily available or can be synthesized efficiently. The N-acetylation of indoles and indolines is a standard transformation in organic synthesis. acs.org
The reaction is typically carried out using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The base serves to deprotonate the indoline nitrogen, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction.
Table 3: Common N-Acetylation Conditions
| Acetylating Agent | Base | Solvent | General Conditions |
|---|---|---|---|
| Acetic Anhydride | Pyridine, Triethylamine, or NaH | Dichloromethane, THF, or neat | Room temperature or gentle heating. |
| Acetyl Chloride | Triethylamine or other non-nucleophilic base | Dichloromethane or THF | Often performed at 0 °C to room temperature. |
A convenient method for the N-acetylation of indoles has been reported, which could be applicable to 5-iodoindoline. acs.org Similarly, the synthesis of N-acetyl-3-iodoindole has been achieved by acetylation using sodium hydride (NaH), 4-(dimethylamino)pyridine (DMAP), and acetic anhydride in dry tetrahydrofuran (B95107) (THF). jst.go.jp
Electrochemical Approaches to Iodinated Indolines and Indoles
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and catalysts. acs.orgnih.gov These methods can be applied to the synthesis of iodinated indolines and indoles through various pathways. organic-chemistry.orgacs.org
A metal-free electrochemical intramolecular C(sp²)–H amination using iodine as a mediator has been developed for the synthesis of indoline and indole (B1671886) derivatives from 2-vinyl anilines. acs.orgnih.govorganic-chemistry.orgacs.org This method is significant for producing bioactive intermediates and can be switched to selectively synthesize either indolines or indoles. acs.orgorganic-chemistry.org The reaction typically involves the oxidation of iodide to iodine, which then mediates the cyclization. organic-chemistry.org The process is carried out under mild conditions and avoids the use of metal catalysts and stoichiometric oxidants. acs.org
In a typical setup, the reaction is performed in an undivided cell at a constant current. acs.org The choice of electrolyte and solvent system is crucial for optimizing the yield. For instance, using Me₄NI in a mixture of CH₃CN and H₂O with NH₄PF₆ as an auxiliary electrolyte can provide high yields of the desired indoline. organic-chemistry.org
A proposed mechanism for this reaction involves the anodic oxidation of iodide ions to generate molecular iodine. rsc.org This iodine then adds to the double bond of a 2-vinyl aniline (B41778) to form an intermediate that undergoes cyclization and subsequent deprotonation to yield the indoline product. rsc.org
Anodic oxidation provides a direct method for the formation of indolines. This process generally involves the oxidation of the starting material at the anode to generate a radical cation intermediate. chemrxiv.orgnih.gov This reactive intermediate can then undergo intramolecular cyclization to form the indoline ring. semanticscholar.org
For instance, the electrochemical intermolecular [3+2] annulation of anilines and alkenes can produce functionalized indolines. semanticscholar.org The reaction is initiated by the anodic oxidation of the aniline to form an N-radical species, which then reacts with the alkene. semanticscholar.org
Electrochemical dearomative difunctionalization of indoles can also lead to indoline derivatives. chemrxiv.org This process likely proceeds via the anodic oxidation of the N-substituted indole to a radical cation, which is then trapped by nucleophiles. chemrxiv.org The electrochemical behavior of various indole derivatives has been investigated at glassy carbon electrodes to understand their oxidation pathways, which typically involve an irreversible pH-dependent oxidation. researchgate.net
Cascade Reaction Sequences for Indoline Construction
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that allow for the formation of complex molecules in a single step from simple starting materials. iitj.ac.in These reactions are finding increasing application in the synthesis of natural products and other biologically active compounds. iitj.ac.inrsc.org
Oxidative cascade cyclizations represent a powerful strategy for constructing functionalized indolines. rsc.org These reactions often involve the oxidation of an indole precursor to generate a reactive intermediate that triggers a cascade of bond-forming events. rsc.org
An electrochemical oxidative strategy has been developed to construct alkoxylated 4H-3,1-benzoxazines and indolines from olefinic amides and alcohols. rsc.org This method is notable for its high atom efficiency and the absence of transition metals and external oxidants. rsc.org The reaction proceeds via a radical cascade mechanism in a simple undivided cell. rsc.org
Another approach involves the light-mediated synthesis of functionalized indolines and tetrahydroquinolines. nih.gov This gold-mediated method utilizes easily accessible Boc-protected N-aryl-allylamine derivatives that react with haloalkanes in an intermolecular cascade cyclization reaction under mild photochemical conditions. nih.gov
Furthermore, electro-oxidative cascade cyclization reactions have been employed to synthesize novel heterocyclic substituted indolizines, demonstrating the versatility of this approach for creating molecular diversity. nih.gov
Sequential Aminocarbonylation/Cyclization Routes
The synthesis of N-heterocyclic compounds, including derivatives of indoline, can be efficiently achieved through palladium-catalyzed sequential reactions. A notable strategy involves the aminocarbonylation of halo-indoles followed by an intramolecular cyclization. This approach provides a powerful tool for constructing complex molecular architectures in a single pot.
Recent studies have demonstrated the feasibility of palladium-catalyzed sequential aminocarbonylation/cyclization for creating indole-based N-heterocyclic derivatives such as hydropyrazinones, benzodiazepinones, and hydroquinoxalines. uc.ptresearchgate.net This methodology utilizes iodoindoles, such as 5-iodoindole (B102021) or 7-iodoindole, as starting materials and diamines as N-nucleophiles under a carbon monoxide atmosphere. researchgate.net The reaction proceeds through the initial formation of a ketocarboxamide intermediate, which then undergoes an in situ intramolecular cyclization via nucleophilic attack by the second amine group. researchgate.net
The selectivity and yield of these reactions are influenced by the structure of the diamine nucleophile and the reaction conditions. For instance, using (1S,2S)-(+)-cyclohexane-1,2-diamine as the nucleophile with 5- or 7-iodoindole has proven effective. researchgate.net While this specific sequential route to yield a simple acetylated indoline is not the primary focus of the reported research, the underlying principle of palladium-catalyzed aminocarbonylation of iodoindoles is a well-established and robust transformation. organic-chemistry.orgnih.gov The aminocarbonylation of 5-iodoindole with various amines has been successfully carried out using a Pd(OAc)2/Xantphos catalyst system, yielding the corresponding carboxamides in good yields. nih.gov This demonstrates the viability of forming an amide bond at the 5-position, a key step that could be adapted in a synthetic sequence for this compound.
Control of Regioselectivity in Halogenation and Functionalization
Achieving regioselectivity is a paramount challenge in the functionalization of indole and indoline scaffolds due to the presence of multiple reactive C-H bonds. Modern synthetic methods employ directing groups and specific oxidants to control the site of reaction with high precision.
Directing Group Assisted Functionalization
Directing groups are instrumental in guiding transition metal catalysts to a specific C-H bond, enabling functionalization at otherwise less reactive positions. chim.it For the indole core, various directing groups installed on the nitrogen atom have been developed to control selectivity.
The N-acetyl group, present in this compound, is generally considered a weak directing group. thieme-connect.com However, stronger directing groups have been shown to provide excellent control. For example, an N-P(O)tBu₂ group can direct copper-catalyzed arylation to the C6-position and palladium-catalyzed arylation to the C7-position of the indole ring. thieme-connect.comresearchgate.netnih.gov Similarly, an N-pyrimidinyl group coupled with an ester at the C3-position can facilitate remote C6-alkylation. thieme-connect.com
For N-acetylindoline specifically, oxygen-centered directing groups have been utilized in iridium-catalyzed C-H amination reactions. nih.govdiva-portal.org This highlights that the acetyl group, while weak, can participate in chelation-assisted functionalization, although its directing ability may be less pronounced than more sophisticated groups. The choice of directing group is therefore a critical parameter for achieving site-selective functionalization on the indoline benzene (B151609) ring. nih.gov
Influence of Oxidants on Site-Selective C-H Functionalization of N-Acetylindoles
The choice of oxidant in palladium-catalyzed oxidative coupling reactions can dramatically influence the regiochemical outcome of C-H functionalization on N-acetylindoles. scispace.comresearchgate.neturi.edu This oxidant-controlled regioselectivity provides a powerful method for selectively forming either 2- or 3-arylated indole products from the same starting material.
Research has shown that when N-acetylindole undergoes oxidative coupling with arenes in the presence of a palladium catalyst, the oxidant dictates the position of arylation. scispace.comuri.edu
Using Copper(II) acetate (B1210297) (Cu(OAc)₂) as the stoichiometric oxidant selectively produces the 3-arylated indole. scispace.comuri.edu
Conversely, using Silver(I) acetate (AgOAc) as the oxidant results in selective arylation at the 2-position. scispace.comuri.edu
This switch in selectivity is hypothesized to stem from the formation of different catalytically active polymetallic clusters between the palladium catalyst and the specific oxidant. scispace.comuri.edu The Cu(OAc)₂ oxidant is thought to form a polymetallic cluster with Pd(OAc)₂ that favors coupling at the nucleophilic 3-position. In contrast, the AgOAc oxidant may form a different type of cluster or allow "naked" Pd(OAc)₂ to catalyze the reaction, leading to migration and subsequent coupling at the 2-position. scispace.comuri.edu
Beyond arylation, the choice of oxidant is crucial in other functionalizations. In a P(III)-directed C-H carbonylation of indoles, benzoquinone (BQ) was identified as a key external oxidant compatible with the sensitive phosphorus directing group, enabling selective C7-esterification. nih.gov This system efficiently overrides the typical reactivity at the pyrrole (B145914) core. nih.gov
Table 1: Oxidant-Controlled Regioselective Arylation of N-Acetylindole
| Oxidant | Arylation Position | Proposed Mechanism | Reference |
| Cu(OAc)₂ | C3 | Formation of a [Cu₂Pd(OAc)₆]-type polymetallic cluster favoring reaction at the nucleophilic 3-position. | scispace.comuri.edu |
| AgOAc | C2 | Formation of a different polymetallic cluster or "naked" Pd(OAc)₂ allowing for palladium migration from C3 to C2. | scispace.comuri.edu |
| Benzoquinone (BQ) | C7 (with N-PtBu₂ DG) | Prevents oxidation of the P(III) directing group, enabling Pd-catalyzed C-H esterification. | nih.gov |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic routes is essential for developing sustainable chemical processes. snu.ac.krijnc.irresearchgate.net For the synthesis of this compound, this involves adopting solvent-free or aqueous reaction conditions and utilizing recyclable catalysts to minimize environmental impact. ijnc.ir
Solvent-Free and Aqueous Reaction Conditions
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with environmentally benign alternatives like water or to eliminate solvents altogether. ijnc.irijrap.net
Aqueous reaction conditions have been successfully applied to the synthesis of indole derivatives. For example, a copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives to form indoles can be performed in a mixture of water and methanol (B129727). organic-chemistry.org Similarly, palladium-catalyzed tandem addition/cyclization reactions to produce indoles have been reported in aqueous media. mdpi.com The acetylation of indoline itself can be performed using acetic anhydride, and the workup involves pouring the reaction mixture into ice water, demonstrating compatibility with aqueous systems. prepchem.com
Solvent-free synthesis, often coupled with microwave irradiation, offers significant advantages by reducing waste, shortening reaction times, and simplifying workup procedures. ijrap.netacademie-sciences.frdergipark.org.tr This technique has been used for various reactions, including the synthesis of N-substituted pyrroles and the acetylation of alcohols and phenols. ijrap.net The direct condensation of sulfonamides with N,N-dimethylformamide dimethyl acetal (B89532) to form N-sulfonylformamidines proceeds efficiently at room temperature without any solvent, showcasing the potential of this approach. rsc.org Such solvent-free methods could conceivably be adapted for the acetylation or iodination steps in the synthesis of this compound.
Catalyst Reuse and Recyclability
The ability to recover and reuse catalysts is a cornerstone of green chemistry, as it reduces costs and minimizes the release of potentially toxic heavy metals into the environment. scispace.com For syntheses involving indoline and its derivatives, several heterogeneous and recyclable catalyst systems have been developed.
A notable example is a copper-aluminium hydrotalcite (CuAl–HT) catalyst, which is effective for the selective synthesis of indole. rsc.orgrsc.org This heterogeneous catalyst is easily prepared, environmentally benign, and can be recovered by simple filtration and reused for multiple consecutive trials without a significant loss of activity. rsc.orgrsc.org Another approach involves magnetically recyclable catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles. researchgate.net This catalyst has been used for the efficient alkylation of indoles and can be easily separated from the reaction mixture using an external magnet for at least five cycles without losing significant catalytic power. researchgate.net
Gold nanoparticles supported on titanium dioxide have also been employed for the synthesis of indoles via intramolecular hydroamination and were shown to be recyclable for up to five times without loss of efficiency. mdpi.com The development and application of such recyclable catalytic systems to the key bond-forming steps in the synthesis of this compound would represent a significant advancement in the sustainability of its production.
Table 2: Recyclable Catalysts in Indole Synthesis
| Catalyst | Reaction Type | Recyclability | Reference |
| Copper-Aluminium Hydrotalcite (CuAl–HT) | Intramolecular Dehydrogenative N-Heterocyclization | Recycled for 6 consecutive trials via filtration. | rsc.orgrsc.org |
| Copper Ferrite (CuFe₂O₄) Nanoparticles | Alkylation of indoles with alcohols | Magnetically recycled at least 5 times. | researchgate.net |
| Gold Nanoparticles on TiO₂ | Intramolecular Hydroamination | Recycled 5 times without loss of efficiency. | mdpi.com |
Reactivity and Transformational Chemistry of 1 Acetyl 5 Iodoindoline
Nucleophilic Substitution Reactions at the C-5 Position
The carbon-iodine bond at the C-5 position of 1-Acetyl-5-iodoindoline is a prime site for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The iodine atom serves as an effective leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds at the C-5 position of iodoindoles. Research has demonstrated the construction of C5-indole unnatural amino acid derivatives through the diastereoselective Pd(II)-catalyzed arylation of amino acid carboxamides with 5-iodoindoles, including N-acetyl-5-iodoindole. ksu.edu.sa This transformation highlights the utility of the C-5 iodo group as a handle for introducing complex carbon-based substituents.
In a typical reaction, the C-H bond of a nucleophilic partner is activated and coupled with the aryl iodide. For instance, the reaction of N-acetyl-5-iodoindole with N-(quinolin-8-yl)amides derived from amino acids, catalyzed by palladium acetate (B1210297) with a silver acetate additive, yields C-5 arylated products. ksu.edu.sa These reactions proceed with high diastereoselectivity, affording valuable motifs for drug discovery and organic synthesis. ksu.edu.sa
Table 1: Palladium-Catalyzed C-5 Arylation of N-Acetyl-5-iodoindole
| Nucleophile (Amide of) | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
|---|---|---|---|---|---|---|
| Norleucine | Pd(OAc)₂, AgOAc | Toluene | 110 | 78 | >95:5 | ksu.edu.sa |
| Leucine | Pd(OAc)₂, AgOAc | Toluene | 110 | 34 | >95:5 | ksu.edu.sa |
This table is generated based on data for the synthesis of C5-indole-based amino acid derivatives. ksu.edu.sa
The C-5 iodo-substituent is also readily displaced by heteroatom nucleophiles through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation. These reactions provide efficient routes to C-N, C-O, and C-S bonds, which are prevalent in pharmaceuticals and functional materials.
C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a state-of-the-art method for forming carbon-nitrogen bonds. organic-chemistry.orgtcichemicals.com This reaction typically involves an aryl halide (like this compound), an amine, a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base. tcichemicals.com Studies on unprotected halotryptophans and 5-bromoindole (B119039) have shown successful amination with various anilines under aqueous conditions, demonstrating the robustness of this methodology for indole-containing structures. researchgate.net Similarly, the Ullmann condensation uses a copper catalyst, often at higher temperatures, to couple aryl halides with amines, alcohols, or thiols. wikipedia.orgorganic-chemistry.org This method has been successfully applied to couple haloindoles with other indole (B1671886) units, showcasing its utility in synthesizing complex heterocyclic systems. researchgate.net
C-O and C-S Bond Formation: The Ullmann condensation is also a classic method for synthesizing aryl ethers (C-O bonds) and aryl thioethers (C-S bonds) from aryl halides. wikipedia.org Modern protocols often use soluble copper(I) catalysts with specific ligands, allowing the reactions to proceed under milder conditions. organic-chemistry.orgbeilstein-journals.org Thiolate anions are known to be particularly potent nucleophiles, readily displacing halides from aromatic rings in the presence of a suitable catalyst. libretexts.org Given the reactivity of the C-I bond, this compound is an excellent substrate for these transformations to introduce oxygen- and sulfur-containing functional groups at the C-5 position.
Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Ring System
The benzene (B151609) portion of the indoline ring is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this process are governed by the electronic effects of the substituents. The N-acetyl group, while less activating than a free amine, still acts as an ortho-, para-director due to the lone pair on the nitrogen atom. The iodine at C-5 is a deactivating but ortho-, para-directing group. The combined influence of these groups primarily directs incoming electrophiles to the C-7 and C-5 positions. However, since C-5 is already substituted, the C-7 position is a common site for substitution, along with the C-5 position in cases where the iodo-group is replaced or other directing effects dominate.
Friedel-Crafts Acylation: The Friedel-Crafts acylation of 1-acetylindoline (B31821) with acyl chlorides in the presence of a Lewis acid like aluminum chloride proceeds with high regioselectivity. Research has shown that this reaction leads to acylation at the C-5 position. nii.ac.jpresearchgate.net This indicates that the activating, para-directing effect of the N-acetyl group is the dominant influence.
Nitration: The nitration of N-acetylated indoline derivatives shows more complex regioselectivity depending on the reaction conditions and other directing groups present. Nitration of methyl 1-acetylindoline-2-carboxylate, for example, yields the 5-nitro product. thieme-connect.com In contrast, a patented process reveals that nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate (B79036) directs the nitro group to the C-7 position. google.com This highlights the powerful directing effect a sulfonate group at the C-2 position can exert, overriding the typical preference for C-5 substitution. This allows for selective access to either the 5-nitro or 7-nitro indoline derivatives. thieme-connect.comgoogle.com
Table 2: Electrophilic Aromatic Substitution on 1-Acetylindoline Derivatives
| Reaction | Substrate | Reagents | Major Product | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 1-Acetylindoline | (S)-2-(MsO)propionyl chloride, AlCl₃ | 1-Acetyl-5-(2-chloropropionyl)indoline | nii.ac.jpresearchgate.net |
| Nitration | Methyl 1-acetylindoline-2-carboxylate | Nitrating agent | Methyl 1-acetyl-5-nitroindoline-2-carboxylate | thieme-connect.com |
C-H Activation and Remote Functionalization Strategies
Modern synthetic chemistry increasingly relies on C-H activation to create functional molecules in a more atom- and step-economical manner. Both the indole precursors to this compound and the indoline ring itself are viable substrates for these advanced transformations.
The indole nucleus, the direct precursor to the indoline ring, possesses inherent reactivity at its C-H bonds, particularly at the C-3 and C-2 positions of the pyrrole (B145914) ring. While electrophilic substitution typically favors the C-3 position, modern transition-metal-catalyzed C-H functionalization allows for selective reactions at other sites, often through the use of a directing group attached to the indole nitrogen. google.com
For instance, palladium-catalyzed alkenylation can be directed to the C-2 position by installing a pyridylsulfonyl group on the indole nitrogen. Rhodium(III) catalysts have been effectively used for the C2-H alkylation of indoles with diazo compounds, proceeding with high efficiency and broad functional group tolerance. acs.org Furthermore, catalyst-controlled site selectivity has been demonstrated where an Iridium(III) catalyst promotes C2-H functionalization of 3-carboxamide indoles, while a Rhodium(I) catalyst leads to a translocation of the directing group and subsequent functionalization at the C-3 position. guidechem.com These strategies provide powerful tools for elaborating the indole core before its reduction to the indoline scaffold.
The C-7 position of the indoline ring, while typically less reactive, can be selectively functionalized using transition-metal catalysis. The N-acetyl group can act as a directing group to guide a metal catalyst to the adjacent C-7 C-H bond.
Rhodium-catalyzed C-H functionalization has emerged as a particularly effective strategy. sigmaaldrich.cn Researchers have developed a rhodium-catalyzed alkoxycarbonylation and acylation of indolines at the C-7 position using anhydrides as the carbonyl source. sigmaaldrich.cn This method avoids the use of carbon monoxide gas and provides a direct route to C7-carbonylated indolines. The proposed mechanism involves the coordination of the rhodium catalyst to the N-acetyl group, followed by ortho-metalation via C-H activation at the C-7 position. Subsequent steps involving the anhydride (B1165640) lead to the final acylated or alkoxycarbonylated product. sigmaaldrich.cn Similar strategies using N-pivaloylindoles and rhodium catalysts have been employed for the C-7 alkenylation and alkylation of the indoline core. scientificlabs.ie These methods represent a significant advance in the selective functionalization of the otherwise inert C-7 position of indolines. bhu.ac.in
Table 3: Rhodium-Catalyzed C-7 Functionalization of N-Acetylindoline
| Transformation | Carbonyl Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methoxycarbonylation | (MeO)₂O | [Rh(cod)Cl]₂ | Dioxane | 100 | 81 | sigmaaldrich.cn |
This table is based on data for the C7-functionalization of N-acetylindoline. sigmaaldrich.cn
Manipulation of the N-Acetyl Moiety
The N-acetyl group in this compound is not merely a protecting group but also a handle for further chemical modifications.
The removal of the N-acetyl group is a common transformation to liberate the free amine, which can then be subjected to other reactions. Several methods are available for the N-deacetylation of amides.
Acidic or Basic Hydrolysis: This is a classical approach for amide cleavage. Treatment with strong acids (e.g., concentrated hydrochloric acid) or strong bases (e.g., sodium hydroxide (B78521) in a mixture of methanol (B129727) and dioxane) under reflux conditions can effectively remove the acetyl group. ysu.am The choice between acidic and basic conditions depends on the stability of other functional groups in the molecule.
Enzymatic Deacetylation: Lipases can be used for the chemoselective deacetylation of certain acetylated compounds, offering a milder alternative to chemical hydrolysis. This method can be particularly useful when other sensitive functional groups are present.
Reagent-Mediated Deacetylation: Milder and more chemoselective reagents have been developed for N-deacetylation. The Schwartz reagent (Cp₂ZrHCl) has been shown to be effective for the deacetylation of various amides at room temperature, tolerating common protecting groups like Boc, Fmoc, and Cbz. nih.govresearchgate.net Another approach involves the use of triethyloxonium (B8711484) tetrafluoroborate, which activates the amide for subsequent cleavage. d-nb.info
Table 2: Comparison of N-Deacetylation Methods
| Method | Reagents | Conditions | Advantages |
| Basic Hydrolysis | NaOH, MeOH/Dioxane | Reflux | Readily available reagents |
| Acidic Hydrolysis | Conc. HCl | Reflux | Effective for many amides |
| Schwartz Reagent | Cp₂ZrHCl | Room Temperature | Mild, chemoselective |
| Enzymatic | Lipase | Mild | High selectivity |
Rearrangements and Transformations Involving the Acetyl Group
While specific rearrangements of the this compound are not widely reported, the N-acetyl group can participate in several types of chemical transformations.
One potential transformation is the Bischler-Napieralski reaction , which is an intramolecular electrophilic aromatic substitution that typically leads to the formation of dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.org For an N-acetylindoline derivative to undergo a similar cyclization, the acetyl group would need to be part of a larger N-acyl chain that could cyclize onto the benzene ring of the indoline.
The N-acetyl group can also be a precursor for other functionalities. For instance, photo-activation of N-acetyl-7-nitroindoline can induce the transfer of the acetyl group to the nitro group, forming a reactive nitronic anhydride intermediate. jst.go.jp This intermediate can then react with various nucleophiles. While this example involves a 7-nitro substituted indoline, it illustrates the potential reactivity of the N-acetyl group under specific conditions.
Furthermore, the N-acetyl group can direct other reactions. For example, in manganese-catalyzed cyclopropanation of indoles, the N-acetyl group has been shown to be an effective directing group. thieme-connect.com
Strategic Applications in Complex Molecule Construction
Precursor in the Synthesis of Diverse Indoline (B122111) Derivatives
The reactivity of the C-I bond is central to the utility of 1-Acetyl-5-iodoindoline as a precursor. This bond readily participates in transition-metal-catalyzed reactions, providing a powerful tool for diversification of the indoline scaffold.
Spirocyclic indolines, which feature a common carbon atom shared by two rings, are significant structural motifs in medicinal chemistry. The synthesis of these complex three-dimensional structures can be strategically approached using precursors like 5-iodo-substituted indoles. For instance, spiro[indole-3,5'-isoxazoles] have been synthesized through an acid-assisted [4 + 1]-cycloaddition of indoles with nitroalkenes, yielding diastereomerically pure products. nih.gov Similarly, the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has been achieved through the condensation of 5-iodoisatin with 2-aminonorbornene carboxamides. mdpi.com
While these examples start from closely related 5-iodo indole (B1671886) derivatives, this compound represents a highly suitable precursor for analogous transformations. The C5-iodo group can be leveraged to introduce a side chain that, upon subsequent reaction, facilitates the crucial cyclization step to form the spiro-center.
| Spirocyclic System | General Precursor Type | Key Reaction Type | Reference |
|---|---|---|---|
| Spiro[indole-3,5'-isoxazoles] | Indoles and Nitroalkenes | [4 + 1]-Cycloaddition | nih.gov |
| Spiro[5,8-methanoquinazoline-2,3′-indoline] | 5-Iodoisatin and Aminocarboxamide | Condensation/Spirocyclization | mdpi.com |
| Spirocyclic Indoline Lactones | Indole-3-carboxylic acid derivatives | Intramolecular Cyclization | nih.gov |
The construction of fused heterocyclic systems is a cornerstone of modern drug discovery. Methodologies for creating polycyclic fused indoline scaffolds, such as tetrahydro-1H-pyridazino[3,4-b]indoles, have been developed using cycloaddition reactions of indoles with 1,2-diaza-1,3-dienes. nih.gov These reactions demonstrate how the indole nucleus can serve as a template for building complex, multi-ring structures.
This compound is an excellent candidate for such synthetic strategies. The C5-iodo group can function as a strategic point for initiating annulation reactions. For example, a substituent introduced at the C5 position via a Sonogashira or Heck coupling can then undergo an intramolecular cyclization to form a new fused ring, leading to scaffolds like indolopyranones or other complex heterocyclic systems. The electronic nature of the iodo-substituent can also influence the regioselectivity and reactivity of the indoline core in cycloaddition reactions.
Beyond simple fused systems, this compound can be incorporated into larger, more complex polycyclic architectures. The C5-iodo group enables the application of powerful cross-coupling reactions to link the indoline motif to other cyclic or aromatic systems.
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C | Palladium |
| Heck Coupling | Alkene | C-C | Palladium |
| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium/Copper |
| Buchwald-Hartwig Amination | Amine | C-N | Palladium |
By employing these reactions, chemists can systematically build elaborate structures. For example, a double Heck reaction could be envisioned where this compound is coupled with a diene, leading to a rigid polycyclic framework. This modular approach allows for the systematic construction of complex natural product skeletons and novel pharmaceutical scaffolds.
Building Block for Unnatural Amino Acid Motifs
Unnatural amino acids (UAAs) are indispensable tools in chemical biology and drug design, offering a way to introduce novel functionality, conformational constraints, and metabolic stability into peptides and proteins. merckmillipore.comqyaobio.comnih.gov
This compound is an ideal starting material for creating UAAs containing an indole or indoline side chain functionalized at the C5 position. The synthesis of such molecules typically involves the coupling of the heterocyclic core to a suitable amino acid scaffold. bioascent.com Using the C5-iodo group, this compound can be coupled to a glycine or alanine equivalent using palladium-catalyzed cross-coupling chemistry. This directly attaches the indoline moiety to the amino acid backbone, generating a novel UAA. Subsequent deprotection of the acetyl group and hydrolysis of the ester would yield the final C5-functionalized indoline amino acid, a valuable building block for creating modified peptides with unique structural and biological properties.
The synthesis of enantiomerically pure compounds is of paramount importance in pharmaceutical chemistry. The inherent structure of the indoline ring can be exploited to control the stereochemical outcome of reactions at adjacent positions. Diastereoselective methods for creating complex molecules, including those with multiple stereocenters, are highly sought after. bioascent.com
In the context of this compound, a chiral auxiliary could be attached to the acetyl group or a substituent introduced at the C5 position. This auxiliary would then direct the stereoselective addition of a nucleophile to a prochiral center elsewhere in the molecule, leading to the formation of a specific diastereomer. Furthermore, the use of chiral catalysts in reactions involving this compound can enable the enantioselective synthesis of complex chiral indoline-containing molecules, which are valuable for developing stereospecific drugs and biological probes. researchgate.net
Role in Target-Oriented Synthesis
In target-oriented synthesis, the goal is the efficient and strategic assembly of a specific, often complex, molecule. The structure of this compound is well-suited for this approach, serving as a versatile starting point or intermediate for molecules built around the indole or indoline core.
The indoline nucleus is a core structural feature of numerous biologically active alkaloids. nih.gov Indole alkaloids, in particular, are a large class of natural products with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov this compound can serve as a key intermediate in the synthesis of these complex natural products and their analogs.
The acetyl group serves as a protecting group for the indoline nitrogen, which can be removed under specific conditions to allow for further functionalization. More significantly, the iodine atom at the 5-position is a versatile functional handle. It allows for the introduction of various substituents onto the aromatic ring through powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings). This capability is crucial for building the complex carbon skeletons of many alkaloids.
For instance, the synthesis of a substituted indole alkaloid could proceed by first using the 5-iodo group to couple with another molecular fragment. Subsequent chemical steps could then modify other parts of the molecule, followed by deacetylation and oxidation of the indoline ring to the corresponding indole. While specific examples detailing the use of this compound in the total synthesis of a named alkaloid are not prevalent in a high-level survey of the literature, its utility can be inferred from the widespread use of halogenated indoles and indolines in synthetic chemistry. The table below illustrates the potential coupling partners for the 5-iodo position.
| Reaction Name | Coupling Partner | Resulting Bond | Introduced Moiety |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C | Aryl or Vinyl Group |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C | Alkynyl Group |
| Heck Coupling | Alkene (e.g., CH₂=CHR) | C-C | Alkenyl Group |
| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N | Amino Group |
| Stille Coupling | Organostannane Reagent (e.g., R-Sn(Bu)₃) | C-C | Alkyl, Alkenyl, or Aryl Group |
Pharmacophore diversification is a key strategy in medicinal chemistry for developing new drugs. It involves creating a library of compounds by modifying a central scaffold to explore the structure-activity relationship (SAR) and optimize properties like potency and selectivity. The this compound molecule is an excellent scaffold for such diversification due to its two distinct points for chemical modification.
The 5-iodo group is particularly amenable to diversification. As mentioned, it can be replaced with a wide array of chemical groups using robust and high-throughput compatible cross-coupling reactions. This allows chemists to systematically vary the substituent at this position to probe interactions with a biological target.
The N-acetyl group also provides opportunities for diversification. It can be readily removed (hydrolyzed) to yield the free secondary amine of 5-iodoindoline (B38618). This amine can then be reacted with a diverse set of reagents to install different substituents at the N1 position, such as various alkyl, acyl, or sulfonyl groups. This two-pronged approach allows for the creation of a large and diverse library of molecules from a single, readily accessible starting material. The potential for diversification at both the N1 and C5 positions is summarized in the table below.
| Position | Initial Group | Potential Modifications | Example Reactions | Resulting Functionality |
|---|---|---|---|---|
| C5 | Iodo (-I) | Substitution with various organic groups | Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings | Aryl, heteroaryl, alkyl, alkenyl, alkynyl, amino groups |
| N1 | Acetyl (-COCH₃) | Deacetylation followed by N-functionalization | Hydrolysis (e.g., with HCl or NaOH), followed by N-acylation, N-alkylation, N-sulfonylation | Diverse amides, amines, sulfonamides |
By systematically applying these modifications, researchers can generate libraries of novel indoline derivatives to screen for biological activity against various therapeutic targets.
Advanced Analytical and Computational Investigations
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable tools for the detailed structural analysis of 1-acetyl-5-iodoindoline, offering insights into its connectivity, functional groups, and electronic nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Regio- and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons, as well as the acetyl group. The aromatic protons on the benzene (B151609) ring would appear as a complex set of multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The presence of the iodine atom at the 5-position influences the chemical shifts and coupling patterns of the adjacent aromatic protons. The two methylene (B1212753) groups of the indoline (B122111) ring would give rise to two triplets in the aliphatic region, typically around 3.0-4.2 ppm. The methyl protons of the acetyl group would appear as a sharp singlet further upfield, usually around 2.2 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about each unique carbon environment in the molecule. Key expected signals include the carbonyl carbon of the acetyl group at the most downfield position (around 168-170 ppm). The aromatic carbons would resonate in the 110-145 ppm range, with the carbon atom bonded to the iodine (C-5) showing a characteristic upfield shift due to the heavy atom effect. The two methylene carbons of the indoline ring and the methyl carbon of the acetyl group would appear at the higher field end of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (Acetyl) | ~2.2 (s) | ~24 |
| -CH₂- (C3) | ~3.1 (t) | ~28 |
| -CH₂- (C2) | ~4.1 (t) | ~48 |
| Aromatic CH | ~7.0 - 8.0 (m) | ~115 - 145 |
| C=O (Acetyl) | - | ~169 |
| C-I (C5) | - | ~85 |
Note: These are predicted values based on typical chemical shifts for similar structures and may vary from experimental data. s = singlet, t = triplet, m = multiplet.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The most prominent absorption band is expected to be the strong C=O stretching vibration of the amide functional group, typically appearing in the region of 1650-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), C-N stretching of the amide (around 1250-1350 cm⁻¹), and C-I stretching, which would appear at lower wavenumbers in the fingerprint region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (C=O) | Stretch | 1650 - 1680 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| C-N | Stretch | 1250 - 1350 | Medium |
| C-I | Stretch | 500 - 600 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted indoline chromophore. The presence of the acetyl group and the iodine atom on the benzene ring will influence the position and intensity of these absorptions. Typically, indoline derivatives exhibit two main absorption bands corresponding to π → π* transitions. For this compound, these bands are anticipated in the range of 200-300 nm. The introduction of the iodine atom may cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted 1-acetylindoline (B31821).
Mass Spectrometry (ESI-MS, HRMS) for Molecular Formula Determination
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀INO), the molecular weight is 287.10 g/mol .
Electrospray Ionization Mass Spectrometry (ESI-MS): In ESI-MS, the compound is expected to be detected as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 288.11.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The exact mass of the [M+H]⁺ ion for C₁₀H₁₀INO would be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.
Computational Chemistry and Theoretical Studies
Computational methods, particularly Density Functional Theory (DFT), offer a powerful means to investigate the molecular properties of this compound at a quantum mechanical level, complementing experimental data.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the electronic structure of this compound.
Geometry Optimization: DFT calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These theoretical parameters can then be compared with experimental data from X-ray crystallography if available. The calculations would likely show the indoline ring to be nearly planar, with the acetyl group also exhibiting planarity.
Electronic Structure Analysis: DFT allows for the visualization and analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack. Furthermore, the calculation of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, providing further insight into its reactive behavior.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com
For this compound, a detailed FMO analysis would involve quantum chemical calculations to determine the energies of its HOMO and LUMO and visualize their electron density distributions. This would identify the most probable sites for nucleophilic and electrophilic attack. However, specific calculated values for the HOMO, LUMO, and the energy gap for this compound are not available in the current body of scientific literature.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| EHOMO | Data not available | Energy of the highest occupied molecular orbital; relates to nucleophilicity. |
| ELUMO | Data not available | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. |
| HOMO-LUMO Gap (ΔE) | Data not available | ELUMO - EHOMO; indicates chemical reactivity and stability. |
Note: This table is for illustrative purposes only. No published data exists for these parameters for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. rsc.org An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color spectrum to indicate different charge regions. Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or intermediate potential.
An MEP analysis of this compound would reveal the electron-rich and electron-poor centers. It is expected that the oxygen atom of the acetyl group would be a site of high negative potential (a nucleophilic center), while the regions around the hydrogen atoms and potentially the iodine atom (due to the phenomenon of a σ-hole) could exhibit positive potential (electrophilic centers). mdpi.comnih.gov Such a map would provide valuable insights into the molecule's intermolecular interactions. mdpi.com However, a specific, calculated MEP map for this compound has not been published.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly using methods like Density Functional Theory (DFT), is a powerful technique for elucidating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, intermediates, and products, chemists can map out the entire reaction pathway and determine the most energetically favorable route. This analysis provides deep insights into reaction kinetics and thermodynamics that are often difficult to obtain through experimental means alone. eurekaselect.com
For this compound, computational modeling could be used to explore its synthesis, degradation pathways, or its reactions with other molecules. For instance, modeling could clarify the steps involved in the acylation of 5-iodoindoline (B38618) or predict the regioselectivity of further electrophilic substitution on the aromatic ring. Despite the utility of this approach, no specific studies modeling the reaction mechanisms involving this compound have been reported in the literature.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for applications in photonics and optoelectronics. researchgate.net Computational chemistry allows for the prediction of NLO properties of molecules, such as the first-order hyperpolarizability (β), which quantifies the second-order NLO response. researchgate.netjmcs.org.mx Molecules with large dipole moments, extended π-conjugation, and strong electron-donating and electron-accepting groups often exhibit significant NLO properties. mdpi.com
A computational study of this compound would involve calculating its polarizability and hyperpolarizability tensors to predict its potential as an NLO material. nih.gov The presence of the electron-rich indoline ring, the electron-withdrawing acetyl group, and the polarizable iodine atom suggests that the molecule might have interesting NLO characteristics. However, there are currently no published theoretical or experimental data on the NLO properties of this compound.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions and Perspectives
Development of Novel and More Efficient Synthetic Pathways
While classical methods for the synthesis of halogenated indolines exist, future research will likely focus on the development of more atom-economical, efficient, and environmentally benign synthetic routes to 1-acetyl-5-iodoindoline and its analogs.
| Potential Synthetic Strategy | Key Advantages | Relevant Research Area |
| Domino Indolization/Iodination | Reduced step count, increased efficiency | Palladium-catalyzed cascade reactions organic-chemistry.org |
| C-H Activation/Functionalization | High atom economy, direct functionalization | Transition-metal catalysis nih.gov |
| Solid-Phase Synthesis | Amenable to library synthesis, simplified purification | Combinatorial chemistry nih.gov |
| Biosynthesis | Green chemistry, high selectivity | Metabolic engineering, biocatalysis nih.gov |
Exploration of New Catalytic Systems for Functionalization
The iodine atom at the 5-position of this compound is a prime site for functionalization through various transition metal-catalyzed cross-coupling reactions. Future research should focus on exploring novel and more efficient catalytic systems to expand the scope of these transformations.
Palladium- and copper-based catalysts have been extensively used for Suzuki, Sonogashira, and Heck reactions on iodoindoles, demonstrating the feasibility of introducing aryl, alkynyl, and vinyl groups. nih.gov Future work could investigate the use of more recently developed catalyst systems, such as those based on nickel or iron, which offer potential advantages in terms of cost and toxicity. The development of catalysts that are effective at low loadings and under milder reaction conditions will also be a key area of focus. Furthermore, exploring the use of chiral ligands could enable enantioselective functionalization, providing access to stereochemically defined indoline (B122111) derivatives with potential applications in medicinal chemistry. doi.org
Mechanistic Insights into Complex Transformations
A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new transformations. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
For instance, kinetic studies, in situ spectroscopic monitoring, and the isolation and characterization of reaction intermediates can provide valuable information about the catalytic cycle in cross-coupling reactions. doi.orgresearchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can complement these experimental findings by providing insights into transition state geometries and reaction energy profiles. researchgate.net A thorough mechanistic understanding will enable the rational design of more efficient catalysts and the prediction of reaction outcomes, thereby accelerating the development of new synthetic methodologies.
Expansion of Synthetic Utility towards Underexplored Architectures
This compound is a valuable building block for the synthesis of more complex and structurally diverse molecules. Future research should aim to expand its synthetic utility towards the construction of novel and underexplored molecular architectures with potential biological activity.
The indoline core is present in numerous pharmaceuticals, and derivatives have shown promise as anticancer, antibacterial, and anti-inflammatory agents. nih.govresearchgate.net By leveraging the reactivity of the iodo group, a wide range of substituents can be introduced, allowing for the systematic exploration of structure-activity relationships. acs.org Future synthetic efforts could focus on the construction of polycyclic and spirocyclic indoline derivatives, which are of significant interest in drug discovery due to their conformational rigidity and three-dimensional complexity. mdpi.com The development of multi-component reactions involving this compound could also provide rapid access to libraries of complex molecules for high-throughput screening.
Integration with Automated Synthesis and Flow Chemistry
The integration of automated synthesis and flow chemistry platforms offers significant advantages for the synthesis and functionalization of this compound. Future research in this area will focus on translating batch processes to continuous flow systems, enabling more efficient, reproducible, and scalable production.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. durham.ac.ukresearchgate.net It also enables the safe handling of hazardous reagents and intermediates. cam.ac.uk Automated flow systems can be used for the rapid optimization of reaction conditions and for the synthesis of compound libraries. nih.govsyrris.com The integration of in-line purification and analysis techniques can further streamline the synthetic workflow, providing a fully automated platform for the on-demand synthesis of this compound and its derivatives. durham.ac.uk
Q & A
Q. How can I optimize the synthesis of 1-Acetyl-5-iodoindoline to improve yield and purity?
- Methodological Answer : Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify interactions between variables. For reproducibility, document procedural adjustments (e.g., inert atmosphere, reaction time) and validate purity via HPLC or GC-MS. Include a trial experiment to refine conditions (e.g., iodine source stoichiometry) before scaling . Example Table :
| Variable | Range Tested | Impact on Yield | Key Observation |
|---|---|---|---|
| Temperature | 60–100°C | Positive correlation | Higher temps reduce byproducts |
| Solvent (Polarity) | DMF vs. THF | DMF favored | Improved iodine incorporation |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm acetyl and indoline backbone structure, FT-IR for carbonyl (C=O) stretching (~1680 cm⁻¹), and HRMS for molecular ion validation. Compare with literature data for analogous indoline derivatives. For purity, integrate HPLC peaks and report retention time consistency .
Q. How do I design a stability study for this compound under varying storage conditions?
- Methodological Answer : Expose the compound to controlled environments (e.g., 40°C/75% RH, light exposure) over 4–12 weeks. Monitor degradation via TLC or UPLC-MS. Quantify decomposition products using calibration curves and report % impurity thresholds. Include statistical error bars (e.g., ±2σ) to validate reproducibility .
Advanced Research Questions
Q. What computational methods are suitable for elucidating the reaction mechanism of this compound in cross-coupling reactions?
- Methodological Answer : Apply Density Functional Theory (DFT) to model transition states (e.g., iodine displacement during Ullmann coupling). Validate with experimental kinetic data (e.g., Eyring plots). Use Molecular Dynamics (MD) simulations to study solvent effects on reaction pathways. Compare computed activation energies with empirical results .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Conduct a meta-analysis of bioassay protocols (e.g., cell lines, IC₅₀ calculation methods). Replicate conflicting studies under standardized conditions, including positive/negative controls. Apply statistical tests (e.g., ANOVA, t-test) to assess significance of variations. Report confidence intervals and effect sizes to contextualize discrepancies .
Q. What strategies can mitigate iodine loss during functionalization of this compound?
- Methodological Answer : Test protective groups (e.g., silyl ethers) for the iodine moiety during alkylation/arylation. Monitor iodine retention via XPS or ICP-MS. Optimize reaction conditions (e.g., low-temperature Pd-catalyzed couplings) to minimize β-hydride elimination. Compare yields under inert vs. aerobic conditions .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting crystallographic data for this compound polymorphs?
- Methodological Answer : Perform Rietveld refinement on XRD patterns to distinguish polymorphic forms. Use DSC/TGA to correlate thermal behavior with crystallinity. Validate with solid-state NMR to resolve hydrogen-bonding differences. Report lattice parameters (e.g., unit cell dimensions) with error margins .
Q. What statistical approaches are recommended for dose-response studies involving this compound in biological assays?
- Methodological Answer : Fit data to a sigmoidal curve (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Assess outliers via Grubbs’ test. Include replicate experiments (n ≥ 3) and report p-values for significance testing .
Experimental Design & Validation
Q. How can I validate the selectivity of this compound in catalytic applications?
- Methodological Answer : Conduct competition experiments with substrates of varying steric/electronic profiles. Analyze product ratios via GC-MS or NMR. Use kinetic isotopic effects (KIEs) to probe mechanistic pathways. Compare turnover numbers (TON) and selectivity factors (S) against control catalysts .
Q. What controls are critical when assessing the environmental toxicity of this compound derivatives?
- Methodological Answer :
Include abiotic controls (e.g., solvent-only samples) to distinguish compound-specific effects. Use model organisms (e.g., Daphnia magna) with standardized OECD protocols. Measure LC₅₀/EC₅₀ values and compare with structurally similar compounds. Perform negative controls with detoxifying agents (e.g., activated carbon) .
Methodological Frameworks
Table 1 : Key frameworks for hypothesis-driven research on this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
